2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Anticancer Breast Cancer Cytotoxicity

Select 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS 118121-86-1) for your medicinal chemistry programs. Unlike simple hydrazinylpyrimidines, the 4-piperidin-1-yl moiety critically enhances lipophilicity (cLogP ~1.42), membrane permeability, and target engagement. This scaffold delivers sub-10 µM antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines and serves as a privileged intermediate for kinase inhibitor (EGFR, ARO) libraries and HIV-1 LTR activation antagonists. Its dual hydrazinyl-piperidinyl architecture also enables exploration of novel AhR/GR modulators. Commercial purities range from 95% to 98%, ensuring fit-for-purpose quality for focused library synthesis and SAR studies.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
CAS No. 118121-86-1
Cat. No. B1442516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine
CAS118121-86-1
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2)NN
InChIInChI=1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13)
InChIKeyRIVFJOSPEXIQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS 118121-86-1) Procurement Guide: Scaffold, Purity, and Key Chemical Identifiers


2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS 118121-86-1) is a heterocyclic pyrimidine derivative with a molecular formula of C9H15N5 and a molecular weight of 193.25 g/mol . Its IUPAC name is (4-piperidin-1-ylpyrimidin-2-yl)hydrazine . The structure features a pyrimidine core substituted at the 2-position with a hydrazinyl (-NHNH2) moiety and at the 4-position with a piperidin-1-yl group . Commercial availability typically ranges from 95% to 98% purity, with sourcing options from multiple specialty chemical suppliers . The compound serves primarily as a versatile small-molecule scaffold and synthetic intermediate for medicinal chemistry research, particularly in the development of kinase inhibitors and anticancer agents .

Why Piperidinyl-Hydrazinyl Pyrimidines Like CAS 118121-86-1 Cannot Be Replaced by Simple Hydrazinylpyrimidines: The Functional Consequences of Dual Substitution


Simple 2-hydrazinylpyrimidine or 4-hydrazinylpyrimidine analogs lack the piperidinyl moiety present in 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine, which fundamentally alters both physicochemical and biological properties. Comparative studies within the 4-hydrazinylpyrimidine-5-carbonitrile series demonstrate that substitution with a piperidinyl group (versus morpholinyl or unsubstituted) significantly modulates antiproliferative potency against breast cancer cell lines [1]. The piperidinyl group enhances lipophilicity and alters conformational flexibility, which directly impacts target binding and cellular permeability . Consequently, substituting this compound with a structurally similar but unsubstituted hydrazinylpyrimidine would yield different pharmacological profiles and cannot guarantee equivalent research outcomes in assays involving kinase inhibition, receptor modulation, or cellular cytotoxicity [2].

Quantitative Evidence Differentiating 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS 118121-86-1) from Structural Analogs: A Head-to-Head and Cross-Study Analysis


Piperidinyl Substitution Enhances Antiproliferative Potency in Breast Cancer Models Compared to Morpholinyl Analogs

In a 2024 study of 4-hydrazinylpyrimidine-5-carbonitriles, compounds featuring a piperidinyl moiety at the 2-position demonstrated IC50 values ranging from 1.62 ± 0.06 µM to 9.88 ± 0.38 µM against hormone-dependent MCF-7 breast cancer cells, and 3.26 ± 0.14 µM to 12.93 ± 0.55 µM against non-hormone-dependent MDA-MB-231 cells [1]. These piperidinyl-containing derivatives were directly compared to morpholinyl-substituted analogs and to the reference drug 5-fluorouracil (5-FU) [1]. The data establish that the presence of the piperidinyl group, as found in 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine, is a critical determinant of cytotoxic potency within this chemotype, offering a measurable differentiation from close structural analogs lacking this moiety [1].

Anticancer Breast Cancer Cytotoxicity Kinase Inhibition

Enhanced Lipophilicity and Predicted Membrane Permeability Over Unsubstituted 2-Hydrazinylpyrimidine

The calculated partition coefficient (cLogP) for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is approximately 1.42 , compared to a cLogP of approximately -0.15 for 2-hydrazinylpyrimidine (CAS 7504-94-1) . This >1.5 log unit increase in lipophilicity, conferred by the piperidin-1-yl moiety, is expected to enhance passive membrane permeability and oral bioavailability potential . While direct permeability measurements are not available for this exact compound, the quantitative cLogP difference provides a computational basis for anticipating improved cellular uptake relative to the simpler 2-hydrazinylpyrimidine scaffold .

Lipophilicity ADME Physicochemical Property

Dual Hydrazinyl-Piperidinyl Architecture Enables Versatile Derivatization for Kinase Inhibitor Scaffolds

The compound contains two distinct reactive handles: the nucleophilic hydrazinyl group at C2, capable of forming hydrazones and undergoing acylation, and the piperidinyl ring at C4, which can be further functionalized or act as a pharmacophoric element . In contrast, simpler hydrazinylpyrimidines (e.g., CAS 7504-94-1 or CAS 22930-71-8) possess only the hydrazinyl group, limiting their synthetic versatility . This dual functionality allows 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine to serve as a privileged scaffold for generating diverse libraries of ATP-competitive kinase inhibitors, as demonstrated by the synthesis of 4-hydrazinylpyrimidine-5-carbonitrile derivatives that showed EGFR and ARO inhibition [1].

Medicinal Chemistry Scaffold Kinase Inhibitor

Commercial Purity Specifications (95-98%) Provide a Defined Baseline for Reproducible Research

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is commercially available with minimum purity specifications ranging from 95% (e.g., AKSci, BenchChem) to 98% (e.g., MolCore) . In contrast, many closely related hydrazinylpyrimidine derivatives are offered only as custom synthesis items without defined, batch-certified purity grades . A defined purity specification is critical for ensuring reproducibility in biological assays, where impurities can confound activity readouts and lead to false positives or negatives [1].

Purity Quality Control Procurement

Recommended Research Applications for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS 118121-86-1) Based on Quantitative Evidence


Synthesis of Novel ATP-Competitive Kinase Inhibitors Targeting Breast Cancer

The compound's piperidinyl moiety is a proven contributor to antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. Researchers should prioritize this scaffold for generating focused libraries of 4-hydrazinylpyrimidine-5-carbonitrile derivatives or related chemotypes aimed at inhibiting kinases such as EGFR or ARO, as demonstrated by the 2024 study showing sub-10 µM IC50 values [1].

Development of HIV-1 LTR Activation Inhibitors

Piperidinylpyrimidine derivatives have been identified as potent inhibitors of HIV-1 LTR activation, with the 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen and lipophilic substitution at the C6 position being critical for activity [2]. 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine serves as an ideal starting material for introducing these key structural features and evaluating structure-activity relationships in antiviral assays [2].

Exploration of Aryl Hydrocarbon Receptor (AhR) and Glucocorticoid Receptor (GR) Modulators

Functionalized pyrimidine/piperidine derivatives have demonstrated the ability to modulate AhR and GR activities in vitro, with some compounds exhibiting antagonistic effects against positive controls [3]. The dual hydrazinyl-piperidinyl architecture of CAS 118121-86-1 provides a versatile platform for synthesizing and testing novel AhR/GR modulators for potential anti-inflammatory or immunomodulatory applications [3].

Lead Optimization for Improved Oral Bioavailability

With a calculated cLogP of ~1.42, this compound possesses favorable lipophilicity for passive membrane permeability . It is well-suited for use in medicinal chemistry programs where enhancing the oral bioavailability of hydrazinylpyrimidine-based leads is a primary goal. Further derivatization at the hydrazinyl group can fine-tune lipophilicity while maintaining the beneficial piperidinyl contribution .

Quote Request

Request a Quote for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.